2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
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Overview
Description
2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a tetrahydrocarbazole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrocarbazole intermediate. The tetrahydrocarbazole can be synthesized through the Fischer indole synthesis, which involves the reaction of substituted phenylhydrazines with cyclohexanone . The resulting tetrahydrocarbazole is then subjected to further functionalization to introduce the ethoxy and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The benzamide and ethoxy groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The reaction conditions, such as temperature, solvent, and concentration, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions include functionalized tetrahydrocarbazoles, carbazolones, and benzazonine-diones. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its structural features allow it to interact with biological targets, potentially leading to therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrocarbazole derivatives, such as:
- 2,3,4,9-tetrahydro-1H-carbazol-1-ones
- 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Uniqueness
What sets 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the benzamide structure enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-26-21-10-6-4-8-17(21)22(25)23-14-15-11-12-20-18(13-15)16-7-3-5-9-19(16)24-20/h4,6,8,10-13,24H,2-3,5,7,9,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXAUWIMGQTSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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